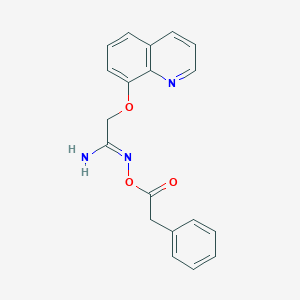N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide
CAS No.:
Cat. No.: VC17287364
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H17N3O3 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-phenylacetate |
| Standard InChI | InChI=1S/C19H17N3O3/c20-17(22-25-18(23)12-14-6-2-1-3-7-14)13-24-16-10-4-8-15-9-5-11-21-19(15)16/h1-11H,12-13H2,(H2,20,22) |
| Standard InChI Key | BLTDXDVPLRTBIF-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Introduction
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a phenylacetoxy group with a quinoline moiety, which enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmaceutical research.
Synthesis Methodologies
The synthesis of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves nucleophilic substitution reactions. The quinoline moiety acts as a nucleophile, attacking the electrophilic carbon center of the acetamide derivative. This method allows for the formation of the desired compound through controlled chemical reactions.
Biological Activities
N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide exhibits significant biological activities, particularly as an anticancer agent. Compounds containing quinoline structures often demonstrate cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. The quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities.
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis |
| Antimicrobial | Interference with cellular processes like DNA replication and protein synthesis |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antiviral | Interference with viral replication mechanisms |
Interaction Studies
Interaction studies involving N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and spectroscopy are typically used to understand the pharmacodynamics and pharmacokinetics of the compound.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide, including N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide and various quinoline derivatives. These compounds vary in their biological activities based on their structural attributes.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide | Quinoline moiety, phenylacetoxy group | Anticancer activity |
| N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide | Quinoline moiety | Less potent than target |
| Quinoline Derivatives | Various substituents on quinoline | Anticancer; varies by substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume